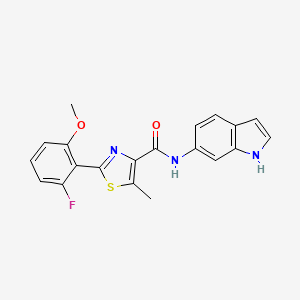![molecular formula C20H23N3O3S B11306629 N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306629.png)
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Furan-2-yl: This refers to a furan ring (a five-membered heterocycle containing one oxygen atom) attached to the compound.
4-Methylpiperidin-1-yl: This indicates a piperidine ring (a six-membered heterocycle containing one nitrogen atom) with a methyl group attached at position 4.
Thiophen-2-yl: This signifies a thiophene ring (a five-membered heterocycle containing one sulfur atom) linked to the compound.
1,2-Oxazole-3-carboxamide: This part of the compound contains an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) with a carboxamide functional group.
- Overall, this compound combines diverse heterocyclic motifs.
- It may have applications in drug discovery due to its structural complexity.
Preparation Methods
- The synthesis of this compound involves several steps:
Starting Material: Furan-2-carboxylic acid hydrazide serves as the starting material.
Ring Closure Reaction: Furan-2-yl [1,3,4]oxadiazole-2-thiol (Ia) is synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide.
Mannich Bases: A series of Mannich bases (IIIa-g) of Ia are prepared by reacting Ia with suitably substituted amines and formaldehyde in ethanol.
5-Furan-2-yl-4H [1,2,4]triazole-3-thiol (Ib): This compound is obtained by reacting 2-furoyl thiosemicarbazide with potassium hydroxide in ethanol, followed by acidification with acetic acid.
- Industrial production methods may involve scale-up of these reactions.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: Oxidative processes may modify the furan or thiophene rings.
Reduction: Reduction reactions could affect the oxazole or piperidine moieties.
Substitution: Substituents on the piperidine or thiophene ring may be replaced.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Assessing its potential as a bioactive molecule.
Medicine: Exploring its pharmacological properties.
Industry: Considering applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate pathways and binding sites.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, we can compare it to related heterocyclic compounds:
Furan-2-yl [1,3,4]oxadiazole-2-thiol: Similar in furan and oxazole components.
5-Nitrofuran-2-yl-1,3,4-thiadiazol-2-ylimino derivatives: Different but related heterocycles.
Indole derivatives: These also exhibit diverse biological activities.
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-14-6-8-23(9-7-14)16(17-4-2-10-25-17)13-21-20(24)15-12-18(26-22-15)19-5-3-11-27-19/h2-5,10-12,14,16H,6-9,13H2,1H3,(H,21,24) |
InChI Key |
QFCYCMNUJJBHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11306547.png)
![2-amino-6-ethyl-7-[(4-fluorobenzyl)oxy]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11306551.png)
![N-(3-methoxyphenyl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11306553.png)
![2-{2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]acetamido}butanedioic acid](/img/structure/B11306555.png)
![1-[2-(2-methylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11306568.png)
![3-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}propanoic acid](/img/structure/B11306578.png)
![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11306583.png)
![N-(4-methylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11306586.png)

![2-(2-chlorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306604.png)
![2-(4-ethylphenoxy)-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11306611.png)
![2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306617.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11306622.png)
![N-(4-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11306635.png)
